N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Overview
Description
“N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide” is a chemical compound that belongs to the class of 1,2,3,4-tetrahydroquinolines . It has an empirical formula of C16H17NO2S and a molecular weight of 287.38 .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a tetrahydroquinoline core, which is a heterocyclic scaffold . This core is attached to a tosyl group and a methanesulfonamide group .Scientific Research Applications
Metal Mediated Inhibition
Quinolinyl sulfonamides, including structures similar to N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, are studied for their ability to inhibit methionine aminopeptidase (MetAP). This inhibition is dependent on metal concentration and involves interactions with metal ions at the enzyme's active site, highlighting its potential in biochemical research and drug development (Huang et al., 2006).
Synthesis of Tetrahydroquinoline Alkaloids
Tetrahydroquinoline compounds, which include this compound, are central to the synthesis of various biologically active alkaloids. Their significance in medicinal chemistry is exemplified by their presence in substances used for treating a range of diseases, from fever and dyspepsia to tuberculosis and malaria (Ryu, 2006).
Enzymatic Reaction Studies
Studies on methanesulfonyl fluoride and acetylcholinesterase, involving compounds related to this compound, provide insights into enzymatic reactions and enzyme inhibition. This research can contribute to understanding the biochemical pathways and developing therapeutic agents (Kitz & Wilson, 1963).
Renal Vasodilation Activity
Certain derivatives of 1,2,3,4-tetrahydroisoquinoline, such as those related to this compound, have been identified as potent renal vasodilators. This discovery has implications for the treatment of renal diseases and the development of new therapeutic agents (Anan et al., 1996).
Future Directions
Tetrahydroquinoline derivatives, including “N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide”, have garnered a lot of attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Future research may focus on further exploring the biological potential of these compounds, their structural–activity relationship (SAR), and their mechanism of action .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-5-8-16(9-6-13)25(22,23)19-11-3-4-14-12-15(7-10-17(14)19)18-24(2,20)21/h5-10,12,18H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYMNLFFNKXCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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